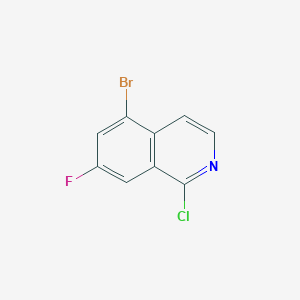

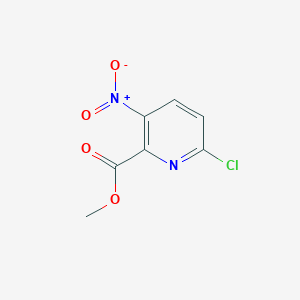

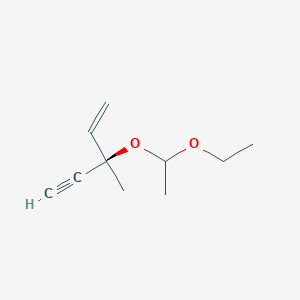

![molecular formula C18H18O2 B11717573 [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)

[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパン: は、メトキシフェニル基とメトキシベンジリデン基が置換されたシクロプロパン環の存在を特徴とする有機化合物です。

準備方法

合成経路と反応条件: [1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパンの合成は、通常、4-メトキシベンズアルデヒドとシクロプロパン誘導体を特定の条件下で反応させることを伴います。 一般的な方法の1つは、縮合反応であり、4-メトキシベンズアルデヒドは、塩基触媒の存在下でシクロプロパンカルボン酸誘導体と反応します 。この反応は通常、完全な変換を確実にするために還流条件下で行われます。

工業生産方法: この化合物の工業生産には、同様の合成経路がより大規模に用いられる場合があります。連続フロー反応器と最適化された反応条件の使用により、生成物の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の化合物を高い純度で得ることができます。

化学反応解析

反応の種類: [1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化し、対応するカルボン酸を生成することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いた還元反応により、この化合物をアルコール誘導体に転換することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ルイス酸触媒の存在下での臭素または塩素を用いたハロゲン化。

主な生成物:

酸化: カルボン酸。

還元: アルコール誘導体。

置換: ハロゲン化誘導体。

科学研究の応用

化学: 化学において、[1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その独特の構造は、新しい反応経路の探求と新規化合物の開発を可能にします .

生物学と医学: その構造的特徴により、特定の生物学的標的に結合することが可能になり、薬物開発の候補となります .

産業: 産業部門では、この化合物は特殊化学薬品や材料の合成に使用することができます。 その反応性と官能基により、ポリマーやその他の先端材料の製造に適しています .

化学反応の分析

Types of Reactions: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学的研究の応用

Chemistry: In chemistry, [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials .

作用機序

[1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパンの作用機序には、特定の分子標的との相互作用が関与しています。たとえば、エストロゲン受容体に結合してその活性を阻害することにより、抗エストロゲンとして作用する可能性があります。 この相互作用は、エストロゲン依存性細胞増殖の抑制につながる可能性があり、エストロゲン依存性癌の治療のための潜在的な候補となります .

類似化合物との比較

類似化合物:

[Z]-1, 1-ジクロロ-2,3-ジフェニル-2-(4-メトキシフェニル)シクロプロパン: この化合物も抗エストロゲン特性を示し、同様の用途で使用されています.

シクロプロピル(4-メトキシフェニル)メタノン: シクロプロパン環とメトキシフェニル基を有する別の化合物で、さまざまな化学合成に使用されています.

独自性: [1-(4-メトキシフェニル)-4-メトキシベンジリデン]シクロプロパンは、その特定の置換パターンとメトキシフェニル基とメトキシベンジリデン基の両方の存在によりユニークです。官能基のこの組み合わせは、独特の化学的および生物学的特性を与え、研究および産業用途のための貴重な化合物となっています。

特性

分子式 |

C18H18O2 |

|---|---|

分子量 |

266.3 g/mol |

IUPAC名 |

1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |

InChI |

InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3 |

InChIキー |

HJCHJNRRRBWFSC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

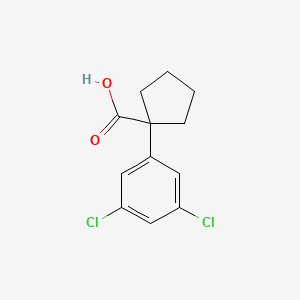

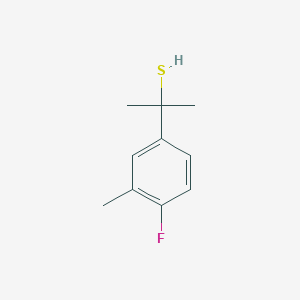

![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)

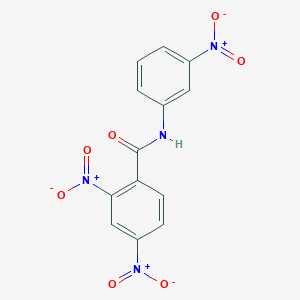

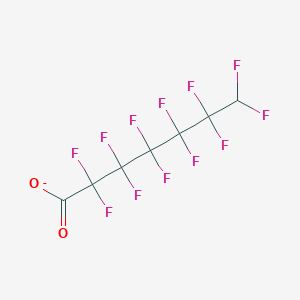

![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)

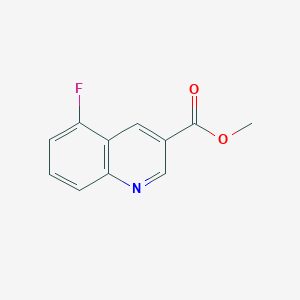

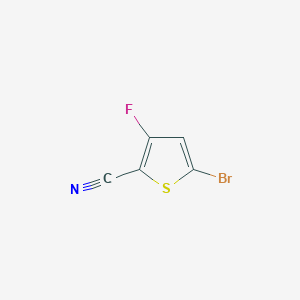

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)